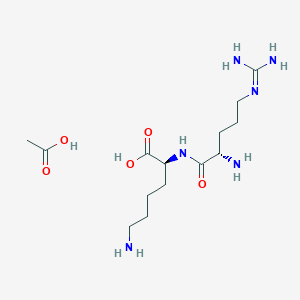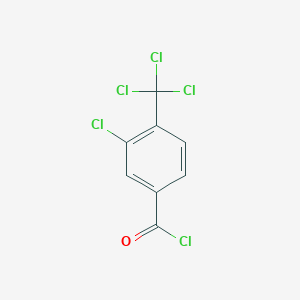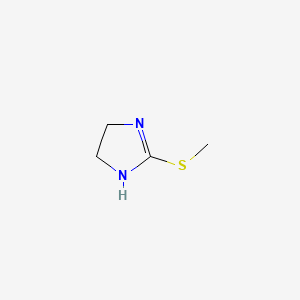
H-Arg-Lys-OH acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
H-Arg-Lys-OH acetate (HRLA) is an acetylated amino acid derivative that has recently been gaining attention in the scientific community due to its potential applications in a variety of research fields. HRLA is a small molecule that can be synthesized in a relatively straightforward manner and has been found to possess a number of unique biochemical and physiological effects. In
Applications De Recherche Scientifique
H-Arg-Lys-OH acetate has been found to have a number of potential applications in scientific research. It has been used as a substrate for various enzymatic reactions, including protease reactions. It has also been used as a model system to study the structure and function of proteins and enzymes. In addition, it has been used to study the structure and function of cell membranes, as well as to study the effects of various drugs on cells.
Mécanisme D'action
The mechanism of action of H-Arg-Lys-OH acetate is not yet fully understood. However, it is believed that the acetate group on the molecule binds to the active site of enzymes, which then catalyzes the reaction of the substrate. The acetate group may also interact with the cell membrane, which could affect the function of the cell.
Biochemical and Physiological Effects
H-Arg-Lys-OH acetate has been found to have a number of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as proteases, and to affect the structure and function of cell membranes. In addition, it has been found to have an effect on cell signaling, which could potentially lead to changes in gene expression.
Avantages Et Limitations Des Expériences En Laboratoire
H-Arg-Lys-OH acetate has a number of advantages for use in lab experiments. It is a relatively small molecule, which makes it easy to synthesize and manipulate. It is also relatively stable, which makes it suitable for use in a variety of experiments. However, it is important to note that H-Arg-Lys-OH acetate is not suitable for use in all experiments, as it may not be suitable for use in certain conditions or with certain substrates.
Orientations Futures
H-Arg-Lys-OH acetate has a number of potential future applications in scientific research. For example, it could be used to study the structure and function of proteins and enzymes, as well as to study the effects of various drugs on cells. It could also be used to study the effects of various environmental conditions on cells, such as temperature, pH, and light. Additionally, it could be used to study the effects of various drugs on the immune system and to study the effects of various drugs on gene expression. Finally, it could be used to study the effects of various drugs on the development and function of organs and tissues.
Méthodes De Synthèse
H-Arg-Lys-OH acetate is synthesized through a condensation reaction between the amino acid lysine and the amino acid arginine. The reaction is catalyzed by a reagent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is carried out in a basic environment at a temperature of approximately 25°C. The product of the reaction is an acetylated lysine-arginine dipeptide. The product is then purified and the acetate group is removed to yield H-Arg-Lys-OH acetate.
Propriétés
IUPAC Name |
acetic acid;(2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N6O3.C2H4O2/c13-6-2-1-5-9(11(20)21)18-10(19)8(14)4-3-7-17-12(15)16;1-2(3)4/h8-9H,1-7,13-14H2,(H,18,19)(H,20,21)(H4,15,16,17);1H3,(H,3,4)/t8-,9-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKFUGWWREVOLNI-OZZZDHQUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C(CCN)CC(C(=O)O)NC(=O)C(CCCN=C(N)N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.C(CCN)C[C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30N6O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-Arg-Lys-OH Acetate salt | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Ethyl 3-(2H-benzo[d][1,2,3]triazol-2-yl)propanoate](/img/structure/B6359049.png)




![Imidazo[1,2-a]pyridin-2-yl-carbamic acid t-butyl ester](/img/structure/B6359080.png)
